![molecular formula C9H8N2O2S B1453676 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid CAS No. 1071359-88-0](/img/structure/B1453676.png)
2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid
Overview
Description
2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis
The InChI code for 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid is 1S/C9H8N2O2S/c1-4-2-5(8(12)13)3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H2,10,11)(H,12,13) .Chemical Reactions Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid is 208.24 . It is a solid at room temperature .Scientific Research Applications
Green Chemistry
Benzothiazoles, including 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, have been involved in the development of green chemistry. They can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. The cyclization of thioamide or carbon dioxide (CO2) can also be used as raw materials .
Biochemistry and Medicinal Chemistry
Benzothiazoles have played a significant role in the field of biochemistry and medicinal chemistry due to their high pharmaceutical and biological activity. They have been found to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and as inhibitors of several enzymes .
Ionophore Construction
2-Aminobenzothiazole, a similar compound, has been used as a neutral carrier (ionophore) to construct a poly(vinyl chloride)-based membrane electrode for the determination of Ce3+ ions .
Sorbent Production
2-Aminobenzothiazole can chemically bond to multiwalled carbon nanotubes to produce a sorbent, which has been used for the separation of Pb(II) from aqueous samples .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been shown to inhibit k1 capsule formation in uropathogenic escherichia coli .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to changes in the biological processes of the target organisms .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of certain bacterial processes, such as k1 capsule formation in uropathogenic escherichia coli .
Result of Action
Benzothiazole derivatives have been associated with the inhibition of certain bacterial processes, which could potentially lead to the death of the bacteria .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzothiazole derivatives .
Safety and Hazards
properties
IUPAC Name |
2-amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-4-2-5(8(12)13)3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H2,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAZXZDEIZXWJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651556 | |
Record name | 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |
CAS RN |
1071359-88-0 | |
Record name | 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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